molecular formula C19H24N2 B1222827 (17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

Cat. No. B1222827
M. Wt: 280.4 g/mol
InChI Key: LRLCVRYKAFDXKU-PWXIQVRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene, also known as (17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene, is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound (17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12?,13-,16?,19?/m1/s1

InChI Key

LRLCVRYKAFDXKU-PWXIQVRZSA-N

Isomeric SMILES

CC[C@@H]1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

synonyms

ibogamine

Origin of Product

United States

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